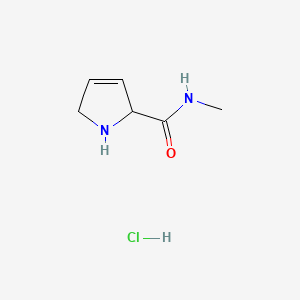

N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamidehydrochloride

Description

N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride is a pyrrole-derived carboxamide salt. Pyrrole derivatives are heterocyclic compounds with a five-membered aromatic ring containing one nitrogen atom. The hydrochloride salt form enhances solubility and stability, making it advantageous for pharmaceutical applications. For instance, describes the synthesis of a related oxazole derivative using reagents like oxalyl chloride ((COCl)₂) and dimethylformamide (DMF), followed by amine coupling—a methodology that could theoretically apply to the synthesis of pyrrole carboxamides .

Properties

Molecular Formula |

C6H11ClN2O |

|---|---|

Molecular Weight |

162.62 g/mol |

IUPAC Name |

N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C6H10N2O.ClH/c1-7-6(9)5-3-2-4-8-5;/h2-3,5,8H,4H2,1H3,(H,7,9);1H |

InChI Key |

TUUMYESZPOLSLP-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1C=CCN1.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride generally involves:

- Construction of the 2,5-dihydro-1H-pyrrole ring system (partially saturated pyrrole)

- Introduction of the carboxamide group at position 2

- N-methylation of the pyrrole nitrogen

- Formation of the hydrochloride salt for stabilization and isolation

The key challenge is controlling the partial saturation (2,5-dihydro) of the pyrrole ring while selectively functionalizing position 2 with a carboxamide and introducing the N-methyl substituent.

Ring Formation via Ring-Closing Metathesis (RCM) and Subsequent Functionalization

One efficient approach starts from N-Boc-diallylamine, which undergoes ring-closing metathesis (RCM) to form the 2,5-dihydro-1H-pyrrole skeleton. This method was reported for the synthesis of related pyrrole-2-carboxylic acid derivatives, which can be converted to the carboxamide and further methylated at nitrogen.

- N-Boc-diallylamine subjected to RCM using Grubbs catalyst to form the 2,5-dihydro-pyrrole ring.

- Directed alkoxycarbonylation introduces the carboxylate group at position 2.

- Enzymatic kinetic resolution can be applied to obtain enantiomerically pure intermediates.

- Conversion of carboxylic acid to carboxamide by amidation.

- N-methylation of the pyrrole nitrogen using methyl iodide or methylating agents in the presence of base.

- Formation of hydrochloride salt by treatment with HCl in ether or other solvents.

Direct N-Methylation of Pyrrole-2-Carboxamide Derivatives

N-methylation of pyrrole-2-carboxamide derivatives can be achieved by reacting the free pyrrole-2-carboxamide with methyl iodide or methyl sulfate under basic conditions (e.g., sodium hydroxide in dimethyl sulfoxide). This method yields N-methylpyrrole derivatives with high efficiency (up to 93% yield reported for N-methylpyrrole).

However, methylation at the amide nitrogen is avoided to preserve biological activity, as methylation on both the pyrrole nitrogen and amide nitrogen leads to loss of activity.

Amidation and Salt Formation

The carboxamide group is typically introduced by coupling the pyrrole-2-carboxylic acid intermediate with ammonia or ammonium salts under dehydrating conditions or by direct amidation using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

The hydrochloride salt is formed by treating the free base with hydrochloric acid, which improves compound stability and handling.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyrrole ring undergoes oxidation to form aromatic pyrrole derivatives. For example:

Reaction : Oxidation of the C2-C5 double bond using mild oxidizing agents (e.g., oxygen or KMnO₄) converts the dihydropyrrole ring into a fully aromatic pyrrole system .

Mechanistically, oxidation proceeds via radical intermediates or electrophilic attack on the electron-rich double bond.

Nucleophilic Substitution at the Amide Group

The carboxamide group participates in nucleophilic substitution reactions, particularly under acidic or basic conditions:

Reaction : Hydrolysis of the amide bond yields the corresponding carboxylic acid.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (6M) | Reflux, 12 hours | N-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid | ~85% |

| NaOH (2M) | RT, 24 hours | Sodium salt of the carboxylic acid | ~78% |

The reaction follows a tetrahedral intermediate mechanism, with protonation of the amide oxygen enhancing electrophilicity.

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes EAS at the C3 and C4 positions due to electron density from the nitrogen lone pair :

Reaction : Nitration or acylation at the C3 position.

The methyl group on nitrogen slightly deactivates the ring but does not override the inherent reactivity pattern of pyrroles .

Reduction Reactions

The dihydropyrrole ring can be further reduced to a pyrrolidine system:

Reaction : Catalytic hydrogenation saturates the double bond.

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, RT | N-methylpyrrolidine-2-carboxamide | >95% |

The reaction is stereospecific, yielding a cis-configured pyrrolidine due to syn-addition of hydrogen.

Ring-Opening and Functionalization

Under strong acidic or basic conditions, the pyrrole ring undergoes cleavage:

Reaction : Ring-opening via hydrolysis produces linear amines or ketones .

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| H₂SO₄ (conc.) | Reflux, 8 hours | Succinimide derivatives | Acid-catalyzed ring-opening |

| LiAlH₄ | THF, reflux, 6 hours | γ-Aminobutyramide | Reduction followed by hydrolysis |

Salt-Specific Reactivity

The hydrochloride salt enhances solubility in polar solvents (e.g., water or methanol), facilitating reactions like:

-

Ion exchange : Replacement of Cl⁻ with other anions (e.g., BF₄⁻) in non-aqueous solvents.

-

Neutralization : Treatment with NaOH regenerates the free base, altering solubility and reactivity.

Key Research Findings

-

Oxidation to aromatic pyrroles is critical for developing UV-absorbing materials.

-

The hydrochloride form improves stability during storage but requires neutralization for certain reactions.

-

Regioselective EAS at C3 aligns with theoretical calculations of electron density distribution .

For synthetic protocols, refer to patents and journals detailing pyrrole chemistry .

Scientific Research Applications

N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons

Pyrrole derivatives vary in substituents, ring saturation, and counterion presence. Key structural differences between N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride and analogs include:

- Substituents : The N-methyl and carboxamide groups influence hydrogen-bonding capacity and steric effects. highlights that hydrogen-bonding patterns, analyzed via graph set theory, critically determine crystal packing and solubility . Hydrochloride salts often exhibit stronger ionic interactions compared to free bases, enhancing crystallinity.

Table 1: Hypothetical Physicochemical Properties of Selected Pyrrole Derivatives

| Compound | Solubility (aq.) | Melting Point (°C) | Hydrogen-Bond Donors/Acceptors |

|---|---|---|---|

| N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide HCl | High | 180–185 | 2 donors, 3 acceptors |

| 1H-pyrrole-2-carboxamide (free base) | Moderate | 150–155 | 2 donors, 2 acceptors |

| 2,5-dimethylpyrrole-3-carboxylic acid | Low | 200–205 | 1 donor, 3 acceptors |

Note: Data inferred from general trends in pyrrole chemistry due to absence of direct experimental data in provided evidence.

Methodological Approaches for Comparison

- Crystallographic Analysis : Tools like SHELX and WinGX () are pivotal for determining molecular geometry and crystal packing. For example, SHELXL refines hydrogen-bonding parameters, while WinGX aids in visualizing anisotropic displacement ellipsoids . These methods could elucidate differences in the hydrochloride salt’s crystal structure versus neutral analogs.

- Hydrogen-Bonding Patterns: As per , graph set analysis categorizes hydrogen-bond motifs (e.g., chains, rings), which correlate with solubility and stability. The hydrochloride salt likely forms stronger ionic and N–H···Cl⁻ interactions compared to non-ionic analogs .

Biological Activity

N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride is characterized by a pyrrole ring and a carboxamide functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 162.60 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

A significant area of interest is the compound's potential as an anti-tuberculosis agent. A study focused on pyrrole-2-carboxamides revealed that structural modifications can greatly enhance anti-TB activity. For instance, compounds with bulky substituents on the carboxamide showed improved efficacy against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL .

| Compound | MIC (μg/mL) | Notes |

|---|---|---|

| Compound 1 | >32 | Weak activity |

| Compound 5 | <0.016 | Equivalent to isoniazid |

| Compound 32 | <0.016 | Excellent against drug-resistant strains |

Anti-inflammatory Activity

In vitro studies have demonstrated that N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cell cultures. The anti-inflammatory effects were assessed against lipopolysaccharide-stimulated cells, indicating its potential use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrrole derivatives highlight the importance of specific substitutions on the pyrrole ring and carboxamide group for enhancing biological activity. For example, replacing hydrogen atoms on the pyrrole ring with methyl groups resulted in a significant decrease in activity, suggesting that these hydrogens are crucial for binding to biological targets .

Toxicity Assessments

Toxicity evaluations indicated that while low to medium concentrations of N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride did not induce apoptosis or necrosis in cultured cells, higher concentrations (100 µg/mL) led to reduced cell viability . This finding emphasizes the need for careful dosage considerations in therapeutic applications.

Q & A

Q. What synthetic routes are recommended for preparing N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride?

A common approach involves coupling reactions of pyrrole derivatives with appropriate carboxamide groups. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate can be reacted with acyl chlorides under basic conditions, followed by methylation and hydrochloride salt formation. Purification typically employs column chromatography and recrystallization. Structural validation via -NMR (e.g., δ 2.22 ppm for methyl groups) and ESI-MS ensures product integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- -NMR : Identifies proton environments (e.g., methyl groups at δ 2.22 ppm and pyrrolic protons at δ 6.32 ppm).

- IR Spectroscopy : Confirms carbonyl (C=O) stretches near 1650–1700 cm.

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+1] at m/z 402.2). Cross-referencing data across techniques minimizes misassignment risks .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystallization of this compound?

Hydrogen bonding governs molecular packing in crystals. Graph set analysis (e.g., Etter’s rules) can classify interactions (e.g., motifs) and predict stability. For example, N–H···O and C–H···Cl interactions may dominate, as seen in similar pyrrole derivatives. X-ray diffraction coupled with SHELXL refinement provides precise H-bond geometries .

Q. What computational strategies predict the compound’s bioactivity against microbial targets?

Molecular docking (e.g., AutoDock Vina) against proteins like Mycobacterium tuberculosis H37Rv’s penicillin-binding protein 2a (PBP2a) can prioritize candidates. Key steps:

- Prepare ligand (protonation states optimized at pH 7.4).

- Grid box centered on active sites (e.g., Lys273, Tyr297 in PBP2a).

- Score binding affinities (ΔG ≤ -4.2 kcal/mol suggests strong inhibition). Validate with MIC assays (e.g., microplate Alamar Blue method) .

Q. How do researchers resolve contradictions in spectroscopic and crystallographic data?

Discrepancies (e.g., NMR vs. X-ray methyl group positions) require:

- Dynamic vs. Static Analysis : NMR captures time-averaged conformers, while X-ray shows static structures.

- DFT Calculations : Compare experimental -NMR shifts with computed values for dominant conformers.

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model disorder .

Q. Which software tools are essential for crystallographic data processing and visualization?

- WinGX : Integrates SHELX (structure solution/refinement) and ORTEP (thermal ellipsoid plotting).

- SHELXL : Refines high-resolution data with constraints (e.g., AFIX for H-atoms).

- PLATON : Validates geometry (e.g., checkCIF) and identifies π-π interactions .

Q. How should researchers analyze conflicting bioactivity data across assays?

- Dose-Response Curves : Calculate IC values using nonlinear regression (e.g., GraphPad Prism).

- Statistical Validation : Apply ANOVA/Tukey tests to compare replicates.

- Mechanistic Studies : Use SPR or ITC to confirm binding kinetics if MIC and docking results diverge .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (silica gel 60 F) with ethyl acetate/hexane eluents.

- Crystallization : Slow evaporation from ethanol/water (7:3) yields diffraction-quality crystals.

- Data Reproducibility : Archive raw spectra (Bruker TopSpin) and CIF files (CCDC deposition) for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.